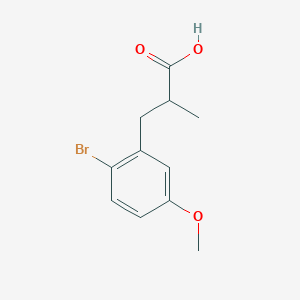
3-(2-Bromo-5-methoxyphenyl)-2-methylpropanoic acid
Cat. No. B8489913
Key on ui cas rn:
66192-03-8
M. Wt: 273.12 g/mol
InChI Key: OUMJKBFCSIGAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09187583B2
Procedure details


To a solution of sodium ethoxide obtained from 15.2 g (0.661 mol) of sodium and 540 ml of dry ethanol 115 g (0.658 mol) of diethyl methylmalonate was added. This mixture was stirred for 15 min; then, 184 g (0.659 mol) of 1-bromo-2-(bromomethyl)-4-methoxybenzene was added with vigorous stirring at such a rate to maintain gentle reflux. This mixture was refluxed for an additional 2 h and then cooled to room temperature. A solution of 130 g of KOH in 400 ml of water was added. The resulting mixture was refluxed for 4 h to saponificate the formed ester. Ethanol and water were distilled off until the vapor temperature reached 95° C. To the residue cooled to room temperature 1500 ml of water and then 12 M HCl (to pH 1) were added. The formed precipitate of (2-bromo-5-methoxybenzyl)(methyl)malonic acid was filtered off, washed with 2×200 ml of cold water, and dried on air. Decarboxylation of the substituted methylmalonic acid at 180° C. gave 152 g (84%) of the title product.



[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10]Br.[OH-:12].[K+]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[CH2:10][CH:4]([CH3:3])[C:5]([OH:8])=[O:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
184 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CBr
|
Step Two
Step Three
[Compound]
|
Name
|
ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
This mixture was stirred for 15 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with vigorous stirring at such a rate
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain gentle reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was refluxed for an additional 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was refluxed for 4 h
|
|
Duration
|
4 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Ethanol and water were distilled off until the vapor temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 95° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To the residue cooled to room temperature 1500 ml of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
12 M HCl (to pH 1) were added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed precipitate of (2-bromo-5-methoxybenzyl)(methyl)malonic acid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2×200 ml of cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried on air
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(C=C1)OC)CC(C(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 152 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 168.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
